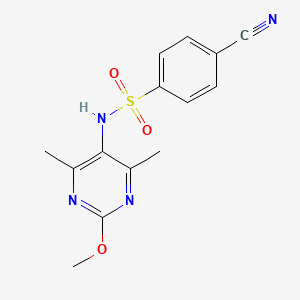
4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a chemical compound characterized by its complex molecular structure, which includes a pyrimidinyl group, a methoxy group, and a cyano group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2-methoxy-4,6-dimethylpyrimidin-5-amine with 4-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the cyano group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the cyano group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, with nucleophiles such as Grignard reagents.
Major Products Formed:
Oxidation: 4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide can be converted to 4-carboxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide.
Reduction: The reduction product is 4-aminomethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide.
Substitution: Various nucleophilic substitution products can be formed depending on the nucleophile used.
科学的研究の応用
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its biological activity has been studied for potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the sulfonamide moiety are key functional groups that contribute to its biological activity. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.
類似化合物との比較
. Similar compounds include:
4-cyano-N-(2-methoxy-4-methylpyrimidin-5-yl)benzenesulfonamide
4-cyano-N-(2-methoxy-6-methylpyrimidin-5-yl)benzenesulfonamide
4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonic acid
These compounds share the core pyrimidinyl and methoxy groups but differ in their substitution patterns, leading to variations in their chemical and biological properties.
生物活性
4-Cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a compound that has gained attention for its potential biological activities, particularly as a selective inhibitor of Tyrosine Kinase 2 (TYK2). This compound's structure and functional groups contribute to its interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring, a benzenesulfonamide moiety, and a cyano group, which are crucial for its biological activity.
Research indicates that this compound acts primarily as a selective inhibitor of TYK2, which is part of the Janus kinase (JAK) family. The inhibition of TYK2 is significant in treating various inflammatory and autoimmune diseases. The binding affinity to the TYK2 pseudokinase domain suggests that the compound may disrupt the signaling pathways involved in these conditions .
Antimicrobial and Anticancer Properties
Studies have shown that derivatives of benzenesulfonamides exhibit antimicrobial and anticancer activities. For instance, related compounds have demonstrated IC50 values indicating potent cytotoxic effects against cancer cell lines. In particular, some derivatives have shown IC50 values as low as 1.72 μg/mL, suggesting strong potential for further development as therapeutic agents .
Inhibition of TYK2
The selectivity for TYK2 over other kinases allows for targeted therapeutic applications. In vitro studies have reported that compounds similar to this compound effectively inhibit TYK2-mediated signaling pathways involved in autoimmune diseases such as psoriasis and rheumatoid arthritis .
Study 1: Anticancer Activity
A study evaluated the biological activity of various benzenesulfonamide derivatives, including those similar to this compound. The results indicated significant cytotoxicity against several cancer cell lines, with some compounds achieving IC50 values lower than standard chemotherapy agents like 5-fluorouracil .
Study 2: Inhibition of Inflammatory Pathways
Another study focused on the inhibition of inflammatory cytokines through TYK2 inhibition. The results demonstrated that the compound could significantly reduce the production of pro-inflammatory cytokines in cellular models, supporting its potential use in treating inflammatory diseases .
Data Summary Table
特性
IUPAC Name |
4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-9-13(10(2)17-14(16-9)21-3)18-22(19,20)12-6-4-11(8-15)5-7-12/h4-7,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNYHRVCTOETBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













